4'-Chloro-3'-hydroxypropiophenone
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Overview
Description
4’-Chloro-3’-hydroxypropiophenone is an aromatic ketone with the molecular formula C9H9ClO2 and a molecular weight of 184.62 g/mol . This compound is characterized by the presence of a chloro group at the 4’ position and a hydroxy group at the 3’ position on the phenyl ring, attached to a propiophenone backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
4’-Chloro-3’-hydroxypropiophenone can be synthesized through various methods. One common method involves the Friedel-Crafts acylation of 4-chloro-2-methylphenol with propionyl chloride in the presence of aluminum chloride at 80-90°C for 3 hours . Another method includes the Fries rearrangement of 4-chloro-2-methyl-phenyl propionate with aluminum chloride at 120°C .
Industrial Production Methods
Industrial production of 4’-Chloro-3’-hydroxypropiophenone typically involves large-scale Friedel-Crafts acylation reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like crystallization and distillation are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4’-Chloro-3’-hydroxypropiophenone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or thiourea.
Major Products Formed
Oxidation: Formation of 4’-chloro-3’-hydroxybenzoic acid.
Reduction: Formation of 4’-chloro-3’-hydroxypropiophenol.
Substitution: Formation of 4’-amino-3’-hydroxypropiophenone or 4’-thiol-3’-hydroxypropiophenone.
Scientific Research Applications
4’-Chloro-3’-hydroxypropiophenone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Chloro-3’-hydroxypropiophenone involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with proteins and enzymes, affecting their function. The chloro group can participate in halogen bonding, influencing the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-hydroxybenzaldehyde
- 4-Chloro-3-hydroxybenzoic acid
- 4-Chloro-3-hydroxyphenylacetic acid
Uniqueness
4’-Chloro-3’-hydroxypropiophenone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical reactivity and biological activity. The presence of both chloro and hydroxy groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C9H9ClO2 |
---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
1-(4-chloro-3-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H9ClO2/c1-2-8(11)6-3-4-7(10)9(12)5-6/h3-5,12H,2H2,1H3 |
InChI Key |
PCGNSKJBBVFPJM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)Cl)O |
Origin of Product |
United States |
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